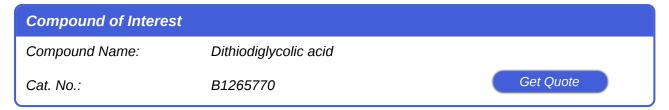


Dithiodiglycolic Acid (CAS 505-73-7): A Technical Guide to Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTGA), also known as 2,2'-dithiodiacetic acid, is a disulfide-containing dicarboxylic acid with the CAS number 505-73-7.[1][2][3] Its unique structure, featuring a redox-sensitive disulfide bond and two carboxylic acid functional groups, makes it a versatile building block in various scientific disciplines. This technical guide provides an in-depth overview of the core research applications of **dithiodiglycolic acid**, with a focus on its use in drug development, particularly as a scaffold for enzyme inhibitors and as a component of redox-responsive drug delivery systems. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Physicochemical Properties

Dithiodiglycolic acid is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference
CAS Number	505-73-7	[1][2][3]
Molecular Formula	C4H6O4S2	[1][2]
Molecular Weight	182.22 g/mol	[2]
IUPAC Name	2- (carboxymethyldisulfanyl)aceti c acid	[1]
Synonyms	2,2'-Dithiodiacetic acid, Dithiodiacetic acid	[2]
Appearance	White to almost white powder/crystal	
Melting Point	103 - 109 °C	-
Purity	≥95%	[2]

Core Research Applications

The research applications of **dithiodiglycolic acid** are primarily centered around its disulfide bond, which can be cleaved under reducing conditions, such as those found within the intracellular environment. This property is exploited in the design of "smart" materials and therapeutic agents.

Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key cellular antioxidant system that regulates redox balance.[4] TrxR is overexpressed in many cancer cells, making it an attractive target for anticancer drug development. **Dithiodiglycolic acid** derivatives have been synthesized and evaluated as inhibitors of TrxR. These compounds are thought to interact with the active site of TrxR, which contains a critical selenocysteine residue, thereby disrupting its catalytic activity.[5]

The inhibitory activity of a series of **dithiodiglycolic acid** bis-amides against TrxR from human neuroblastoma (SH-SY5Y) and rat hepatocyte cell lysates has been quantified. The half-



maximal inhibitory concentrations (IC50) are summarized in Table 2.

Compound ID	Structure	TrxR IC50 (μM) - SH-SY5Y lysate	TrxR IC50 (μM) - Hepatocyte lysate
11a	2,2'-disulfanediylbis(1- (pyrrolidin-1-yl)ethan- 1-one)	>200	170.4 ± 54.2
11b	2,2'- disulfanediylbis(N- propylacetamide)	>200	26.5 ± 2.9

Data sourced from Bakulina et al. (2019).[4]

The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis. TrxR reduces Trx, which in turn reduces downstream target proteins involved in various cellular processes. **Dithiodiglycolic acid** derivatives can inhibit TrxR, leading to an accumulation of reactive oxygen species (ROS) and inducing cellular apoptosis.



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Caption: Thioredoxin reductase signaling pathway and its inhibition.



This protocol describes a general procedure for the synthesis of symmetric bis-amides of **dithiodiglycolic acid** via oxidative coupling of the corresponding thiol precursors.

Materials:

- 2-(Tritylthio)acetic acid
- 1,1'-Carbonyldiimidazole (CDI)
- Appropriate amine (e.g., pyrrolidine, propylamine)
- Dichloromethane (DCM), dry
- Citric acid (2 N aqueous solution)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Trifluoroacetic acid (TFA)
- Triethylsilane (TES)
- Hexane
- Molecular iodine (I2)
- Triethylamine (TEA)

Procedure:

Part A: Synthesis of 2-(Tritylthio)acetamides

- Dissolve 2-(tritylthio)acetic acid (1.0 eq) in dry DCM.
- Add CDI (1.0-1.1 eq) portionwise and stir for 50 minutes at room temperature.



- Add the desired amine (1.0-1.1 eq) and continue stirring overnight at room temperature.
- Wash the reaction mixture sequentially with 2 N citric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(tritylthio)acetamide.

Part B: Deprotection to form Thiols

- To a stirred solution of the 2-(tritylthio)acetamide (1.0 eq) in DCM, add TFA (5 eq) followed by TES (2 eq).
- Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture with water, dry the organic layer, and concentrate in vacuo to yield the crude thiol.

Part C: Oxidative Coupling to form Dithiodiglycolic Acid Bis-amides

- Dissolve the crude thiol (1.0 eq) in DCM.
- Add a solution of iodine (0.5 eq) in DCM dropwise.
- Add TEA (2.0 eq) and stir the reaction mixture at room temperature.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with aqueous sodium thiosulfate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography to obtain the desired dithiodiglycolic acid bis-amide.

This protocol is adapted from Bakulina et al. (2019).[4]

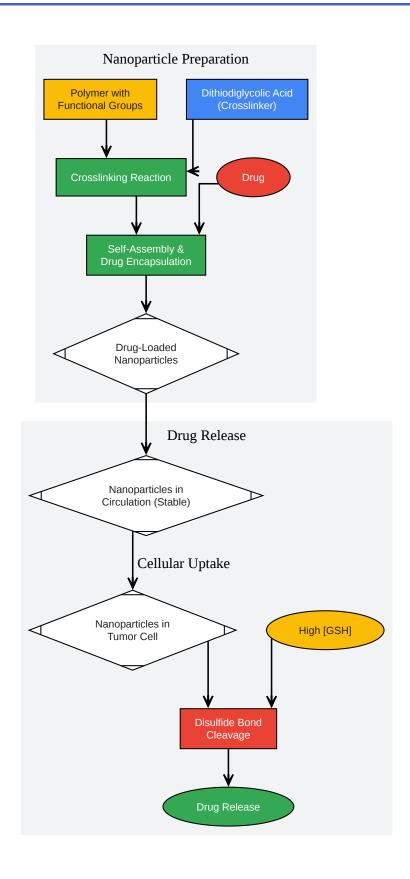


Redox-Responsive Drug Delivery Systems

The disulfide bond in **dithiodiglycolic acid** can be incorporated into polymer backbones or used as a crosslinker to create nanoparticles and hydrogels.[6] These materials are stable in the bloodstream but can be degraded in the intracellular environment, which has a higher concentration of reducing agents like glutathione (GSH).[7][8] This redox-responsiveness allows for the targeted release of encapsulated drugs within cancer cells.

The following diagram illustrates the general workflow for preparing **dithiodiglycolic acid-** crosslinked nanoparticles for redox-responsive drug delivery.





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Caption: Workflow for redox-responsive drug delivery.



The following table presents hypothetical but representative data for the glutathione-mediated release of a drug from **dithiodiglycolic acid**-crosslinked nanoparticles.

Time (hours)	Cumulative Drug Release (%)(Low GSH, pH 7.4)	Cumulative Drug Release (%)(High GSH, pH 7.4)
0	0	0
2	5	25
4	8	50
8	12	85
12	15	95
24	18	98

This protocol provides a general method for preparing polymer nanoparticles crosslinked with **dithiodiglycolic acid**, adapted from general procedures for stimuli-responsive nanocarriers.

Materials:

- A polymer with suitable functional groups for esterification (e.g., hydroxyl or amine groups)
- Dithiodiglycolic acid
- A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
- A catalyst (e.g., 4-dimethylaminopyridine (DMAP))
- An organic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))
- A drug for encapsulation
- A surfactant (e.g., Pluronic F127)
- Deionized water



Procedure:

- Synthesis of the Crosslinked Polymer:
 - 1. Dissolve the polymer and **dithiodiglycolic acid** in the organic solvent.
 - 2. Add the coupling agent and catalyst.
 - 3. Allow the reaction to proceed at room temperature for 24-48 hours.
 - 4. Precipitate the resulting crosslinked polymer in a non-solvent (e.g., cold diethyl ether).
 - 5. Wash the polymer and dry it under vacuum.
- Nanoparticle Formulation by Nanoprecipitation:
 - 1. Dissolve the crosslinked polymer and the drug in a water-miscible organic solvent (e.g., acetone or acetonitrile).
 - 2. Prepare an agueous solution containing a surfactant.
 - 3. Add the organic solution dropwise to the aqueous solution under constant stirring.
 - 4. Allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.
 - 5. Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
- In Vitro Drug Release Study:
 - 1. Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).
 - 2. Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off.
 - 3. Immerse the dialysis bag in a larger volume of the same release medium at 37°C with gentle stirring.



- 4. At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.
- 5. Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

Other Research Applications

Beyond its applications in drug delivery and enzyme inhibition, **dithiodiglycolic acid** is also utilized in:

- Polymer and Materials Science: It can act as a monomer or crosslinking agent in the synthesis of various polymers.[9]
- Biochemistry and Protein Chemistry: Used for the modification of proteins and peptides through thiol-disulfide exchange reactions.
- Cosmetics: It can be found in some cosmetic formulations as a reducing agent.[1]

Conclusion

Dithiodiglycolic acid is a valuable and versatile chemical compound with significant research applications, particularly in the field of drug development. Its redox-sensitive disulfide bond provides a powerful tool for the design of targeted anticancer agents and stimuli-responsive drug delivery systems. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists looking to explore the potential of **dithiodiglycolic acid** in their own work. Further research into novel derivatives and applications of this compound is likely to yield exciting new advancements in medicine and materials science.

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References







- 1. Dithiodiglycolic acid | C4H6O4S2 | CID 68164 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel Redox-Responsive Amphiphilic Copolymer Micelles for Drug Delivery: Synthesis and Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic polymeric nanomedicine: GSH-responsive release promotes drug release for cancer synergistic chemotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic polymeric nanomedicine: GSH-responsive release promotes drug release for cancer synergistic chemotherapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. CN110845377A Dithiodiglycolic acid and preparation method of dithiodiglycolic diammonium Google Patents [patents.google.com]
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